molecular formula C13H12FNO3S B2616176 7a-(4-Fluorophenyl)-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid CAS No. 1009269-94-6

7a-(4-Fluorophenyl)-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid

Cat. No. B2616176
CAS RN: 1009269-94-6
M. Wt: 281.3
InChI Key: LZMANAPVNZSIFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“7a-(4-Fluorophenyl)-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid” is a chemical compound with the molecular formula C13H12FNO3S . It has an average mass of 281.303 Da and a monoisotopic mass of 281.052185 Da .


Molecular Structure Analysis

The molecular structure of this compound includes a fluorophenyl group, a hexahydropyrrolo[2,1-b][1,3]thiazole group, and a carboxylic acid group . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Antiviral Activity

Thiazole derivatives have garnered attention for their antiviral potential. In particular, 7a-(4-Fluorophenyl)-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid has been investigated. Researchers synthesized related compounds and found that they exhibit inhibitory activity against influenza A and CoxB3 viruses . These findings suggest a promising avenue for antiviral drug development.

Anti-Inflammatory Properties

Certain thiazole-based compounds, including derivatives of our target molecule, have demonstrated anti-inflammatory effects. For instance, (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibited anti-inflammatory and analgesic activities . These properties make it relevant for potential therapeutic applications.

DNA Interaction and Topoisomerase Inhibition

Thiazoles can interact with DNA and affect cellular processes. For instance, voreloxin, a related compound, binds to DNA and interacts with topoisomerase II, leading to DNA double-strand breaks and cell death . Investigating similar mechanisms for our compound could reveal additional applications.

properties

IUPAC Name

7a-(4-fluorophenyl)-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO3S/c14-9-3-1-8(2-4-9)13-6-5-11(16)15(13)10(7-19-13)12(17)18/h1-4,10H,5-7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMANAPVNZSIFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(N(C1=O)C(CS2)C(=O)O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24833481
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

7a-(4-Fluorophenyl)-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid

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